BenchChemオンラインストアへようこそ!

F-14512

Cytotoxicity Topoisomerase II Cancer

F-14512 is a polyamine-vectored topoisomerase II inhibitor with active PTS uptake, enhanced DNA binding, and distinct CtIP/BRCA1-dependent repair. This unique, non-substitutable profile is ideal for validating PTS biomarkers, synthetic lethality screens, and overcoming platinum resistance. Inquire for bulk pricing and immediate availability.

Molecular Formula C33H47N5O8
Molecular Weight 641.8 g/mol
CAS No. 866874-63-7
Cat. No. B1671846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-14512
CAS866874-63-7
SynonymsF-14512;  F14512;  F14512
Molecular FormulaC33H47N5O8
Molecular Weight641.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC(=O)CNCCCNCCCCNCCCN
InChIInChI=1S/C33H47N5O8/c1-42-26-13-20(14-27(43-2)32(26)40)29-21-15-24-25(46-19-45-24)16-22(21)31(23-18-44-33(41)30(23)29)38-28(39)17-37-12-6-11-36-9-4-3-8-35-10-5-7-34/h13-16,23,29-31,35-37,40H,3-12,17-19,34H2,1-2H3,(H,38,39)/t23-,29+,30-,31+/m0/s1
InChIKeyNUZMJDHDPVKFJN-TYDXHICZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

F-14512 (CAS 866874-63-7): A Spermine-Vectorized Topoisomerase II Inhibitor for PTS-Targeted Cancer Research


F-14512 is a rationally designed, polyamine-vectorized topoisomerase II inhibitor that covalently links an epipodophyllotoxin (etoposide-like) pharmacophore to a spermine polyamine tail [1]. This unique structural feature enables three complementary mechanisms of action: (1) exploitation of the polyamine transport system (PTS) for selective tumor cell uptake, (2) enhanced DNA binding that reinforces topoisomerase II inhibition, and (3) improved aqueous solubility for formulation [1]. As an investigational small molecule currently evaluated in clinical trials for platinum-refractory ovarian cancer and acute myeloid leukemia, F-14512 represents a targeted cytotoxic approach designed to improve upon the therapeutic index of conventional topoisomerase II poisons [2].

F-14512 vs. Generic Topoisomerase II Inhibitors: Why Structural and Mechanistic Substitution is Not Feasible


F-14512 cannot be functionally substituted by generic topoisomerase II inhibitors such as etoposide, doxorubicin, or their common derivatives due to a fundamental divergence in cellular uptake, target engagement, and DNA damage repair mechanisms. Unlike etoposide, which relies on passive diffusion, F-14512 is actively vectored into tumor cells via the polyamine transport system (PTS), a pathway frequently upregulated in aggressive malignancies [1]. Once internalized, its covalently attached spermine moiety acts as a DNA anchor, increasing the stability of the ternary drug-enzyme-DNA cleavage complex and shifting DNA damage repair toward a less efficient, resection-based pathway involving CtIP and BRCA1 [2]. These integrated features produce a pharmacologic and biologic profile that is distinct from its epipodophyllotoxin parent and other topoisomerase II poisons, meaning that simple substitution would negate its designed selectivity and unique downstream effects on DNA damage response pathways [1].

Quantitative Differentiation of F-14512: Evidence-Based Comparison Against Etoposide, Doxorubicin, and Class Standards


F-14512 Cytotoxicity vs. Etoposide: >30-Fold Potency Enhancement in Non-Small Cell Lung Cancer

F-14512 demonstrates significantly enhanced cytotoxic potency compared to its parent compound, etoposide. In a direct comparison using A549 non-small cell lung cancer cells, F-14512 was more than 30-fold more cytotoxic than etoposide. This heightened potency is attributed to the spermine moiety, which enhances DNA binding and drug accumulation via the PTS [1].

Cytotoxicity Topoisomerase II Cancer

F-14512 DNA Damage Repair: Shifting from TDP2 to CtIP/BRCA1-Dependent Resection for Enhanced Cytotoxicity

The DNA damage induced by F-14512 is fundamentally more challenging for cells to repair compared to etoposide-induced lesions. While etoposide-induced Topoisomerase II cleavage complexes (TOP2cc) are primarily repaired via a TDP2-dependent pathway, F-14512-induced TOP2cc are not dependent on TDP2. Instead, they persist longer in the genome and are preferentially channeled into a more error-prone, resection-based repair pathway requiring CtIP and BRCA1, which also promotes RAD51 recruitment to damaged chromatin [1].

DNA Repair Topoisomerase II Poison Genomic Instability

F-14512 Tumor Cell Selectivity: 73-Fold Potency Differential Based on PTS Activity

The polyamine vectorization of F-14512 enables its selective uptake via the Polyamine Transport System (PTS), which is frequently upregulated in cancer cells. This selectivity is quantified by a 73-fold greater cytotoxicity observed in wild-type Chinese hamster ovary (CHO) cells compared to CHO-MG cells, a variant with significantly reduced PTS activity [1]. This demonstrates that PTS activity is a critical determinant of F-14512's potency.

Drug Delivery Polyamine Transport System Selectivity

F-14512 In Vivo Efficacy: Significant Tumor Growth Inhibition in Cisplatin-Resistant Ovarian Cancer vs. Etoposide

F-14512 maintains significant antitumor activity in a clinically relevant model of drug resistance where etoposide shows limited effect. In a cisplatin-resistant A2780R ovarian cancer xenograft model, treatment with F-14512 at a dose of 1.25 mg/kg resulted in significant inhibition of tumor growth compared to etoposide [1]. This underscores F-14512's ability to overcome chemoresistance mechanisms that limit the efficacy of conventional topoisomerase II inhibitors.

In Vivo Efficacy Drug Resistance Ovarian Cancer

F-14512 Clinical Activity: 91% Overall Response Rate in Canine Lymphoma Model

F-14512 has demonstrated robust clinical activity in a relevant large animal model of spontaneous lymphoma. In a Phase I clinical pharmacology study involving 23 dogs with naturally occurring stage III-IV lymphomas, F-14512 treatment resulted in a high overall response rate of 91% (21/23), including 10 complete responses and 11 partial responses [1]. This strong efficacy signal in a complex, immune-competent disease model supports its clinical potential.

Clinical Trial Canine Model Lymphoma

Optimal Application Scenarios for F-14512 in Preclinical and Translational Oncology Research


Investigating Polyamine Transport System (PTS) as a Biomarker for Targeted Drug Delivery

Given F-14512's 73-fold selectivity for cells with high PTS activity, it is an ideal tool compound for validating PTS as a predictive biomarker for drug response. Researchers can use F-14512 in a panel of cancer cell lines or primary patient-derived samples to correlate PTS expression/activity (measured via fluorescent probes like F17073) with drug sensitivity. This is a direct application of the evidence from Barret et al. (Cancer Res, 2008) [1] and Mouawad et al. (Cancer Lett, 2016) [2], which establish PTS as the primary uptake mechanism and determinant of potency.

Mechanistic Studies of DNA Repair Pathway Choice and Synthetic Lethality Screens

F-14512's unique property of inducing TOP2 cleavage complexes that are repaired via a CtIP/BRCA1-dependent, resection-based pathway, rather than the canonical TDP2 pathway, makes it a valuable probe for DNA repair research. It can be employed in synthetic lethality screens to identify genes and pathways whose inhibition enhances sensitivity to F-14512-induced damage. Furthermore, it is a powerful tool for investigating the functional consequences of shifting repair pathway choice on genomic stability and cell fate, as detailed by Bombarde et al. (Mol Cancer Ther, 2017) [3].

Preclinical Development of Therapies for Platinum-Resistant Ovarian and Other Cancers

The demonstrated in vivo efficacy of F-14512 in a cisplatin-resistant A2780R ovarian cancer xenograft model positions it as a high-priority agent for research focused on overcoming platinum resistance. Researchers developing novel combination therapies for ovarian, lung, or other cancers where platinum resistance is a clinical problem can use F-14512 as a benchmark or combination partner. The evidence from Mouawad et al. (Cancer Lett, 2016) [2] provides a strong rationale for its inclusion in studies aiming to address chemoresistance.

Comparative Oncology Studies in Canine Lymphoma as a Translational Bridge

The strong 91% overall response rate observed in a Phase I trial of dogs with spontaneous lymphoma provides a unique translational opportunity. Researchers in comparative oncology can use F-14512 as a tool to further investigate biomarkers of response and resistance in a clinically relevant, outbred, immune-competent model. This scenario directly leverages the clinical data reported by Tierny et al. (Clin Cancer Res, 2015) [4] and can inform the design of subsequent human trials, including patient selection strategies based on PTS activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for F-14512

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.